2,3,7,8-Tetrabromodibenzo-P-dioxin

Vue d'ensemble

Description

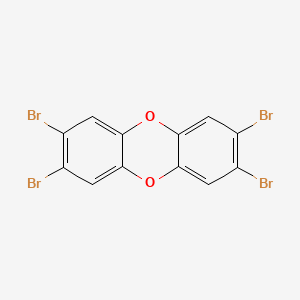

2,3,7,8-Tetrabromodibenzo-P-dioxin is an organobromine compound that belongs to the family of polybrominated dibenzo-p-dioxins. It is characterized by the presence of four bromine atoms at positions 2, 3, 7, and 8 on the dibenzo-p-dioxin structure. This compound is known for its environmental persistence and potential toxicological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetrabromodibenzo-P-dioxin typically involves the bromination of dibenzo-p-dioxin. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicological properties. it can be produced as a byproduct during the manufacture of brominated flame retardants and other brominated organic compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,7,8-Tetrabromodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form brominated quinones.

Reduction: Reduction reactions can lead to the formation of less brominated dibenzo-p-dioxins.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products:

Oxidation: Brominated quinones.

Reduction: Less brominated dibenzo-p-dioxins.

Substitution: Dibenzodioxins with different halogen atoms.

Applications De Recherche Scientifique

Toxicology

Research on Toxic Effects

TBDD is primarily utilized in toxicological studies to understand its effects on biological systems. Research has shown that exposure to TBDD can lead to various adverse health outcomes, including developmental toxicity and potential carcinogenic effects. For instance, studies involving animal models have demonstrated that TBDD exposure can disrupt normal developmental processes and lead to structural brain abnormalities.

Proteomic Studies

In a notable study, researchers treated different strains of mice with TBDD to investigate the proteomic differences between dioxin-sensitive and dioxin-resistant mice. The findings revealed significant variations in protein expression related to oxidative stress response and aryl hydrocarbon receptor (AHR) activation. This research highlights TBDD's role in elucidating the molecular mechanisms underlying dioxin toxicity .

Analytical Chemistry

Development of Detection Methods

TBDD serves as a standard in analytical chemistry for developing methods aimed at detecting polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/DF) in environmental samples. Its use has enhanced the accuracy and reliability of environmental monitoring techniques. By calibrating analytical instruments with TBDD, researchers have improved the detection limits and specificity of various assays used in environmental studies.

Neurodevelopmental Research

Impact on Neurodevelopment

Epidemiological studies have linked early-life exposure to TBDD with adverse neurodevelopmental outcomes. Research indicates that exposure during critical developmental windows can lead to long-term cognitive deficits and behavioral issues. Animal studies corroborate these findings, showing that TBDD can disrupt neural development pathways, leading to functional impairments .

Reproductive Health

Transgenerational Effects

TBDD's structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) has prompted investigations into its effects on reproductive health. Studies suggest that exposure may result in transgenerational reproductive issues, including altered fertility and developmental defects in offspring. The implications of these findings are significant for understanding the potential risks associated with environmental exposure to brominated dioxins .

Summary Table of Applications

Mécanisme D'action

The toxicological effects of 2,3,7,8-Tetrabromodibenzo-P-dioxin are primarily mediated through the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events leading to changes in gene expression. This can result in various toxic outcomes, including disruption of endocrine functions, immunotoxicity, and carcinogenesis .

Comparaison Avec Des Composés Similaires

2,3,7,8-Tetrachlorodibenzo-P-dioxin: A closely related compound with chlorine atoms instead of bromine. It is known for its high toxicity and environmental persistence.

Polybrominated Dibenzofurans: Compounds with similar structures but different halogenation patterns.

Uniqueness: 2,3,7,8-Tetrabromodibenzo-P-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and toxicological properties. Compared to its chlorinated counterpart, it may exhibit different environmental behaviors and biological effects .

Activité Biologique

2,3,7,8-Tetrabromodibenzo-P-dioxin (TBDD) is a halogenated compound that has garnered significant attention due to its biological activity and potential health impacts. As a by-product of various industrial processes and combustion of organic materials containing bromine, TBDD is not intentionally synthesized but poses considerable risks as an endocrine disruptor and carcinogen. This article reviews the biological activity of TBDD, focusing on its mechanisms of action, effects on health, and relevant research findings.

TBDD exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) , a transcription factor that mediates the toxicological effects of dioxins. Upon binding with AhR, TBDD induces the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and endogenous compounds.

Key Mechanisms:

- AhR Activation : TBDD binds to AhR, leading to transcriptional activation of genes responsible for xenobiotic metabolism.

- Oxidative Stress : The induction of cytochrome P450 enzymes increases oxidative stress, potentially leading to DNA damage and carcinogenesis.

- Endocrine Disruption : TBDD can interfere with hormonal signaling pathways, impacting reproductive health and development.

Biological Effects

Research indicates that exposure to TBDD can lead to various adverse health effects. Key findings include:

- Hepatic Effects : Studies have shown that TBDD treatment alters hepatic proteome profiles in mice, affecting proteins involved in oxidative stress response and AhR activation. This suggests a significant impact on liver function and metabolism.

- Carcinogenic Potential : Long-term exposure to TBDD has been associated with tumorigenesis in experimental models. It promotes the growth of preneoplastic lesions in the liver without directly causing DNA binding or mutations .

- Disruption of Lipid Metabolism : In animal studies, TBDD has been shown to disrupt lipid metabolism, affecting serum lipid levels and liver enzyme activities .

Case Study 1: Hepatic Proteome Analysis

A study investigated the hepatic proteome changes in C3H/lpr mice treated with TBDD. The results indicated significant alterations in proteins related to oxidative stress and AhR-mediated pathways. Notably, superoxide dismutase and peroxiredoxins were differentially expressed, highlighting the compound's impact on oxidative stress management.

Case Study 2: Endocrine Disruption in Quails

In a comparative study involving Japanese quails exposed to TBDD, significant decreases in high-density lipoproteins (HDLs) and thyroid hormones were observed. This study emphasized TBDD's role in disrupting lipid profiles and endocrine functions .

Research Findings Summary

The following table summarizes critical findings from various studies on the biological activity of TBDD:

Propriétés

IUPAC Name |

2,3,7,8-tetrabromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLQUWSWOJPCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073524 | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-41-6 | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrabromodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7,8-TETRABROMODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PL7F455E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3,7,8-TBDD, similar to TCDD, exerts its effects by binding to the aryl hydrocarbon receptor (AhR) [, , , , , ]. This binding triggers a cascade of events, including:

- AhR Activation & Nuclear Translocation: 2,3,7,8-TBDD binds to the cytosolic AhR, causing its activation and translocation to the nucleus [, , , ].

- Gene Transcription Modulation: The activated AhR complex binds to specific DNA sequences, influencing the transcription of genes involved in xenobiotic metabolism, such as CYP1A1, CYP1A2, and glutathione S-transferase [, , , ].

- Enzyme Induction: Increased expression of these genes leads to elevated levels of enzymes like aryl hydrocarbon hydroxylase (AHH), ethoxyresorufin-O-deethylase (EROD), and ethoxycoumarin O-deethylase (ECOD) in the liver, lung, and skin [, , ].

- Toxicological Effects: While the exact mechanisms of toxicity are not fully elucidated, enzyme induction, altered gene expression, and potential oxidative stress are implicated in the observed toxic effects of 2,3,7,8-TBDD [, , , , , ].

ANone: 2,3,7,8-TBDD possesses the following structural characteristics:

- Spectroscopic Data: Detailed spectroscopic information can be found in the research focusing on its synthesis and analytical methods [].

A: While specific information on material compatibility is limited within the provided research, 2,3,7,8-TBDD, like many halogenated aromatic hydrocarbons, is known to be persistent and resistant to degradation in the environment [, ]. This stability raises concerns about its potential for bioaccumulation and long-term environmental impact.

ANone: The research provided focuses primarily on the toxicological and environmental aspects of 2,3,7,8-TBDD. There is no indication of any catalytic properties or applications for this compound.

A: Yes, computational approaches have been used to estimate the octanol-water partition coefficient (Kow) of 2,3,7,8-TBDD [, ]. This parameter is crucial for understanding the compound's lipophilicity and predicting its distribution and potential for bioaccumulation.

A: SAR studies highlight the importance of halogen substitution in the dioxin structure [, , , ].

- Halogen Type: The type of halogen influences potency, with chlorinated dioxins generally considered more potent than brominated ones [, , ].

- Halogen Position: The position of halogens on the dibenzo-p-dioxin ring system significantly impacts AhR binding affinity and toxicity, with 2,3,7,8-substitution being the most potent configuration [, , ].

- Congener-Specific Effects: Research shows that even slight structural variations among polyhalogenated dibenzo-p-dioxins, dibenzofurans, and biphenyls can lead to differences in absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately affecting their toxicity [, , ].

A: 2,3,7,8-TBDD demonstrates significant stability in various environmental matrices [, ], making it a persistent environmental contaminant. The provided research primarily focuses on its toxicological assessment, and details regarding specific formulations aimed at improving stability, solubility, or bioavailability are not discussed.

A: While specific regulations for 2,3,7,8-TBDD might vary, its structural similarity to TCDD, classified as a persistent organic pollutant (POP) by the Stockholm Convention, suggests that similar stringent regulatory controls might be applicable or under consideration [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.